molecular formula C9H16N3Na2O15P3 B13404878 Cytidine 5'-triphosphate, disodium salt hydrate

Cytidine 5'-triphosphate, disodium salt hydrate

Cat. No.: B13404878
M. Wt: 545.14 g/mol
InChI Key: IJMSOWKYYIROGP-LLWADOMFSA-L
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Description

Cytidine 5’-triphosphate, disodium salt hydrate is a nucleoside triphosphate that plays a crucial role in various biological processes. It is composed of cytidine, a nucleoside, and three phosphate groups. This compound is essential for the synthesis of RNA and DNA and is involved in numerous metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-triphosphate, disodium salt hydrate can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of cytidine triphosphate synthetase, which catalyzes the conversion of uridine triphosphate to cytidine triphosphate in the presence of ammonia . The chemical synthesis involves the phosphorylation of cytidine monophosphate using phosphorylating agents such as phosphorus oxychloride or pyrophosphate .

Industrial Production Methods

Industrial production of cytidine 5’-triphosphate, disodium salt hydrate typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine triphosphate synthetase, leading to high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-triphosphate, disodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents like phosphorus oxychloride, pyrophosphate, and various enzymes such as cytidine triphosphate synthetase . The reactions typically occur under mild conditions, such as neutral pH and ambient temperature.

Major Products Formed

The major products formed from these reactions include cytidine diphosphate, cytidine monophosphate, and various phosphorylated derivatives .

Scientific Research Applications

Cytidine 5’-triphosphate, disodium salt hydrate has a wide range of applications in scientific research:

Mechanism of Action

Cytidine 5’-triphosphate, disodium salt hydrate exerts its effects by acting as a substrate for various enzymes involved in nucleotide synthesis and metabolism. It is a key component in the synthesis of RNA and DNA and plays a role in the regulation of metabolic pathways. The compound interacts with enzymes such as cytidine triphosphate synthetase and RNA polymerase, facilitating the formation of RNA and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine 5’-triphosphate, disodium salt hydrate is unique due to its specific role in RNA synthesis and its involvement in the regulation of metabolic pathways. Unlike other nucleoside triphosphates, it is specifically required for the synthesis of cytidine-containing nucleotides and phospholipids .

Properties

Molecular Formula

C9H16N3Na2O15P3

Molecular Weight

545.14 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;hydrate

InChI

InChI=1S/C9H16N3O14P3.2Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

IJMSOWKYYIROGP-LLWADOMFSA-L

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.[Na+].[Na+]

Origin of Product

United States

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